molecular formula C13H11N3O4 B1413152 4-Methylphenyl 5-nitropyridin-2-ylcarbamate CAS No. 1989954-39-3

4-Methylphenyl 5-nitropyridin-2-ylcarbamate

Cat. No.: B1413152
CAS No.: 1989954-39-3
M. Wt: 273.24 g/mol
InChI Key: STAZWEXEZRWOSD-UHFFFAOYSA-N
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Description

4-Methylphenyl 5-nitropyridin-2-ylcarbamate is an organic compound with the molecular formula C({13})H({11})N({3})O({4}) It is characterized by the presence of a carbamate group attached to a 4-methylphenyl and a 5-nitropyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 5-nitropyridin-2-ylcarbamate typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Carbamate: The 5-nitropyridine is then reacted with 4-methylphenyl isocyanate to form the desired carbamate. This reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 5-nitropyridin-2-ylcarbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: 4-Methylphenyl 5-aminopyridin-2-ylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-Methylphenyl 5-nitropyridin-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 5-nitropyridin-2-ylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 5-aminopyridin-2-ylcarbamate: Similar structure but with an amino group instead of a nitro group.

    4-Methylphenyl 5-chloropyridin-2-ylcarbamate: Contains a chlorine atom instead of a nitro group.

    4-Methylphenyl 5-methoxypyridin-2-ylcarbamate: Features a methoxy group in place of the nitro group.

Uniqueness

4-Methylphenyl 5-nitropyridin-2-ylcarbamate is unique due to the presence of both a nitro group and a carbamate group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various research applications.

Properties

IUPAC Name

(4-methylphenyl) N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-2-5-11(6-3-9)20-13(17)15-12-7-4-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAZWEXEZRWOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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